Dynphin A (1-13) Acetate

Neuropeptide metabolism Pharmacokinetics Ex vivo stability

Rapid biotransformation (t₁/₂ <1 min in blood) and poor aqueous solubility of free-base dynorphin fragments undermine experimental reproducibility. Dynorphin A (1-13) Acetate addresses these challenges with enhanced solubility and stability for acute KOR studies. • Ki 0.11 nM at KOR - gold-standard reference for competitive binding assays • Acetate salt ensures rapid dissolution in physiological buffers • Optimized for acute electrophysiology, Ca²⁺ flux, and ex vivo protocols • Defined efficacy profile across KOR subtypes for behavioral pharmacology Supplied as lyophilized powder with documented purity and batch-to-batch consistency.

Molecular Formula C77H130N24O17
Molecular Weight 1664.0 g/mol
Cat. No. B14791395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynphin A (1-13) Acetate
Molecular FormulaC77H130N24O17
Molecular Weight1664.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O
InChIInChI=1S/C75H126N24O15.C2H4O2/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47;1-2(3)4/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87);1H3,(H,3,4)
InChIKeyOIXVNZBNMIKBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynphin A (1-13) Acetate: Kappa Opioid Agonist Profile


Dynphin A (1-13) Acetate (CAS: 72957-38-1 free base) is a synthetic, truncated endogenous opioid peptide corresponding to the first 13 amino acids of the full-length Dynorphin A sequence [1]. It is a highly potent, endogenous κ-opioid receptor (KOR) agonist, widely employed as a pharmacological tool in neuroscience and pain research to study KOR-mediated signaling, neurotoxicity, and behavioral modulation . The acetate salt form is specifically formulated to enhance aqueous solubility and stability, facilitating its use in in vitro and in vivo experimental protocols [2].

Dynphin A (1-13) Acetate: Why It's Irreplaceable


Dynorphin A peptides exhibit profound chain-length-dependent differences in receptor selectivity, efficacy, metabolic stability, and neurotoxicity. The truncated Dyn A-(1-13) displays a distinct pharmacological profile compared to the full-length Dyn A-(1-17) and shorter fragments like Dyn A-(1-8). It demonstrates potent agonist activity at the KOR, but with unique efficacy and toxicity profiles. Crucially, its rapid biotransformation in blood (half-life <1 min) versus Dyn A-(1-17) (half-life 3 h) mandates careful experimental design [1]. Furthermore, the acetate counterion significantly improves solubility and stability, a critical factor often overlooked when sourcing peptides in alternative salt forms or as free bases, directly impacting experimental reproducibility [2].

Dynphin A (1-13) Acetate: Comparative Evidence


Ex Vivo Biotransformation: Dyn A-(1-13) vs Dyn A-(1-17)

Dyn A-(1-13) is biotransformed significantly faster in human blood ex vivo compared to the full-length Dyn A-(1-17). This fundamental difference in metabolic stability directly impacts the duration of action and achievable systemic concentrations in preclinical studies. [1]

Neuropeptide metabolism Pharmacokinetics Ex vivo stability

KOR Binding Affinity: Dyn A-(1-13) vs [Ala8] Analog

While Dyn A-(1-13) exhibits high affinity for the KOR, a single amino acid substitution at position 8 (Ile to Ala) results in a 2.22-fold increase in KOR affinity. This indicates that Dyn A-(1-13) is the essential benchmark for developing more selective analogs and demonstrates the structural sensitivity of the KOR binding pocket. [1]

Kappa opioid receptor Binding affinity Structure-activity relationship

Cardiovascular Potency of Dynorphin A Fragments

The potency of Dynorphin A fragments in reducing systemic blood pressure is highly dependent on peptide chain length. When microinjected into the preoptic medialis nucleus of the rat, the full-length peptide is significantly more potent than its truncated counterparts. [1]

Cardiovascular pharmacology In vivo potency Neuropeptide function

In Vitro Neurotoxicity in Spinal Cord Neurons

Dynorphin A (1-13) exhibits an intermediate neurotoxic profile compared to full-length Dyn A-(1-17) and shorter fragments. This positions Dyn A-(1-13) as a critical comparator for dissecting the opioid- and non-opioid-mediated mechanisms of dynorphin-induced neurodegeneration. [1]

Neurotoxicity Spinal cord injury NMDA receptor

Dynphin A (1-13) Acetate: Neuroscience Applications


Acute KOR Activation (In Vitro & Ex Vivo)

Due to its rapid biotransformation half-life of <1 minute in human blood , Dyn A-(1-13) acetate is optimally suited for acute experiments requiring transient KOR activation. This includes short-term electrophysiological recordings, acute intracellular calcium flux assays in isolated neurons, and ex vivo tissue bath experiments where peptide exposure can be tightly controlled. Its acetate salt ensures rapid dissolution in physiological buffers [1].

KOR Binding Affinity Benchmarking

With a well-characterized Ki of 0.11 nM for the KOR in guinea pig cerebellum , Dyn A-(1-13) serves as a gold-standard reference ligand in competitive binding assays. It is used to calibrate and validate the potency of novel KOR agonists and antagonists. Furthermore, its high affinity makes it an essential tool for screening compound libraries for off-target KOR activity.

Spinal Cord Injury Neurotoxicity Mechanisms

Dyn A-(1-13) is a crucial tool for dissecting the neurotoxic mechanisms following spinal cord trauma. Its intermediate toxicity profile allows researchers to study non-opioid, NMDA receptor-mediated neurodegeneration with a more manageable and defined potency compared to the highly toxic full-length Dyn A-(1-17). It is specifically used to model secondary injury cascades where dynorphin levels are pathologically elevated.

Behavioral Pharmacology in Pain & Stress Models

The compound is used in acute behavioral assays, such as the tail-flick test in rodents, to study KOR-mediated antinociception and stress-induced analgesia. Its defined efficacy profile—acting as a full agonist at some KOR subtypes and a partial agonist at others —makes it a valuable probe for investigating functional KOR heterogeneity in vivo.

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